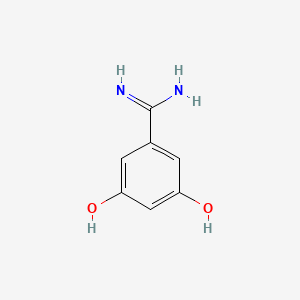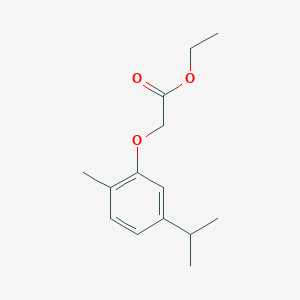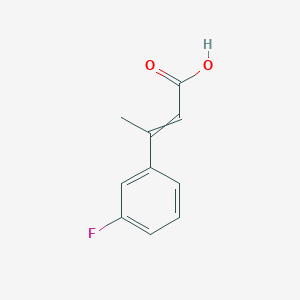
3-(3-fluorophenyl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluorophenyl)but-2-enoic acid is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol It is characterized by the presence of a fluorine atom attached to the phenyl ring and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)but-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-(3-fluorophenyl)but-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)but-2-enoic acid
- 3-(2-fluorophenyl)but-2-enoic acid
- 3-(3-chlorophenyl)but-2-enoic acid
Uniqueness
3-(3-fluorophenyl)but-2-enoic acid is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. This positional isomerism can lead to differences in reactivity, stability, and interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-(3-fluorophenyl)but-2-enoic acid |
InChI |
InChI=1S/C10H9FO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13) |
InChI Key |
VMVNCTFGRCBYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


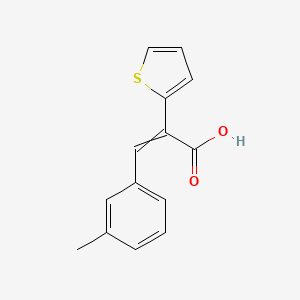

![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B11724224.png)
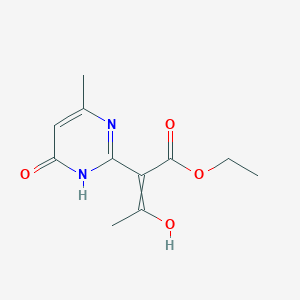
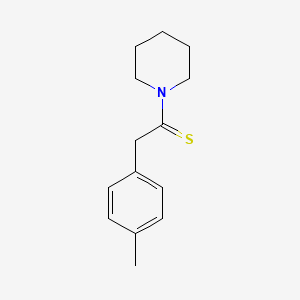
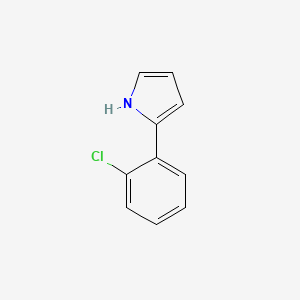
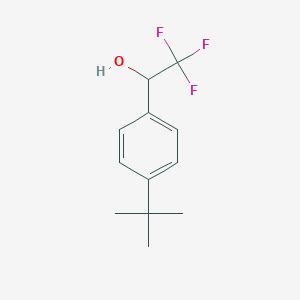
![(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724242.png)
![(1S,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724250.png)
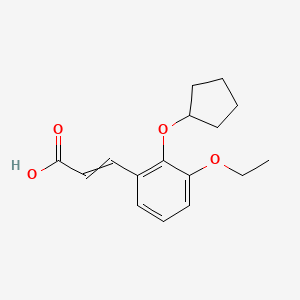
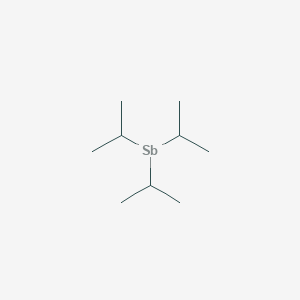
![N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11724270.png)
